2-Methylbenzoyl cyanide

概要

説明

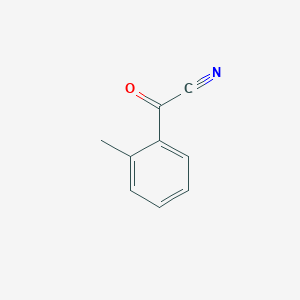

2-Methylbenzoyl cyanide, also known as 2-methylphenyl glyoxylonitrile, is an organic compound with the chemical formula C9H7NO. It is characterized by the presence of a methyl group attached to a benzoyl cyanide structure. This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

2-Methylbenzoyl cyanide can be synthesized through various methods. One common method involves the reaction of 2-methylbenzoyl chloride with sodium cyanide or potassium cyanide in the presence of a phase transfer catalyst and chloralkane as a solvent. The reaction is carried out under controlled conditions, and the yield can reach up to 90% with a purity of 98-99% . Another method involves the use of hydrocyanic acid gas and o-toluoyl chloride, resulting in a product with over 99% purity .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process involves careful handling of reagents and solvents to minimize waste and maximize efficiency .

化学反応の分析

Types of Reactions

2-Methylbenzoyl cyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: 2-Methylbenzoic acid

Reduction: 2-Methylbenzyl alcohol or 2-Methylbenzylamine

Substitution: Various substituted benzoyl cyanides depending on the nucleophile used.

科学的研究の応用

2-Methylbenzoyl cyanide is a chemical compound with the molecular formula . It is used as a key intermediate in organic synthesis for pharmaceutical and agrochemical applications . A synthesis method for this compound involves adding 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents and chloralkane as solvent with a phase transfer catalyst to carry out a cyanation reaction. Adding an inorganic base as a catalyst after the reaction, distillation, and depolymerization transforms the byproduct dimer completely into the target product, achieving a reaction yield of 80 to 90 percent and a purity of 98.0 to 99.0 percent .

Synthesis Method

The synthesis method of this compound uses o-methyl-benzene formyl chloride and sodium cyanide (or potassium cyanide) as a reaction reagent, with alkyl chloride as a solvent. Adding a phase-transfer catalyst facilitates cyanogenation. After the reaction, an inorganic alkali is added as a catalyst, followed by distillation depolymerization, which converts the byproduct dimer entirely into the target product, increasing the reaction yield significantly .

- Add 31.5g (0.2mol, 98%, 1.0eq) of o-methyl-benzene formyl chloride and 100ml of methylene dichloride to a reaction flask equipped with mechanical stirring, a thermometer, and a constant pressure funnel behind nitrogen replacement. Add 3.3g (0.01mol, 99%, 0.05eq) of Tetrabutyl amonium bromide, open stirring, cool to 0 ℃, and begin to drip 39.2g (0.26mol, 32.5%, 1.3eq) of aqueous sodium cyanide solution over about 2 hours. Incubate at 0~5 ℃ for 6 hours. Filter the reacting liquid and rinse the filter residue with 10ml of methylene chloride. Separate the mother liquor layers and concentrate the organic phase under reduced pressure to obtain 32g of thick product.

- Add 0.5g (0.01mol, 95%, 0.05eq) of sodium cyanide to the thick product, start warming up to 100~150 ℃, carry out depolymerization and underpressure distillation at a vacuum tightness of 4mmHg, and collect the 87~104 ℃ fraction to obtain 26.5g of a light yellow viscous liquid with a purity of 98.5% and a yield of 87.5%.

- Add 31.5g (0.2mol, 98%, 1.0eq) of o-methyl-benzene formyl chloride and 100ml of ethylene dichloride to a reaction flask equipped with mechanical stirring, a thermometer, and a constant pressure funnel behind nitrogen replacement. Add 2.3g (0.01mol, 98%, 0.05eq) of benzyltriethylammoinium chloride, open stirring, cool to 0 ℃, and begin to drip 39.2g (0.26mol, 32.5%, 1.3eq) of aqueous sodium cyanide solution over about 2 hours. Incubate at 0~5 ℃ for 6 hours. Filter the reacting liquid and rinse the filter residue with 10ml of methylene chloride. Separate the mother liquor layers and concentrate the organic phase under reduced pressure to obtain 32g of thick product.

- Add 0.5g (0.01mol, 95%, 0.05eq) of sodium cyanide in the thick product, start warming up to 100~150 ℃, carry out depolymerization and underpressure distillation, vacuum tightness 4mmHg, and collect the 87~104 ℃ fraction to obtain 26.5g of a light yellow viscous liquid, with a purity of 98.0% and a yield of 87.1%.

作用機序

The mechanism of action of 2-methylbenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The cyanide group can participate in nucleophilic addition reactions, while the benzoyl group can undergo electrophilic substitution. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

類似化合物との比較

Similar Compounds

Benzoyl cyanide: Similar structure but lacks the methyl group.

2-Methylbenzoyl isocyanide: Similar structure but with an isocyanide group instead of a cyanide group.

Trifluoromethylbenzoyl cyanide: Contains a trifluoromethyl group instead of a methyl group

Uniqueness

2-Methylbenzoyl cyanide is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of specific organic compounds that require this structural feature .

生物活性

2-Methylbenzoyl cyanide, also known as o-methylbenzoyl cyanide, is an organic compound with notable chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, its synthesis, and its potential applications in various fields.

- Chemical Formula : C₉H₇NO

- Molecular Weight : 145.158 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 239.2 °C

- Flash Point : 98.5 °C

The structure of this compound features a nitrile group attached to a benzoyl moiety with a methyl substituent in the ortho position, influencing its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound can be achieved through a reaction involving 2-methylbenzoyl chloride and sodium cyanide, utilizing phase transfer catalysts to enhance the reaction yield. The process can achieve yields of 80-90% with high purity (98-99%) .

Enzymatic Interactions

Research indicates that this compound interacts with various microorganisms, particularly through nitrile-converting enzymes. Studies have demonstrated its effect on enzyme activity and enantioselectivity in Rhodococcus sp. CGMCC 0497 and fungal nitrilases isolated from Aspergillus niger K10 . These interactions suggest potential applications in biocatalysis and biodegradation processes.

Toxicological Profile

While specific biological activities of this compound are not extensively documented, its structural analogs have been studied for toxicity and pharmacological effects. Compounds containing nitrile groups are known to exhibit toxicity, primarily affecting mitochondrial function through cyanide ion release . The irritant properties of similar compounds necessitate careful handling due to potential skin and eye irritation .

Case Studies

- Microbial Degradation : A study explored the degradation of this compound by Rhodococcus species, highlighting the compound's susceptibility to microbial action and its potential use as a substrate in bioremediation efforts.

- Pharmacological Potential : Research into benzyl cyanide derivatives suggests that compounds with similar structures may act as pheromones or possess other significant biological activities, indicating that further investigation into the pharmacological properties of this compound could be warranted .

Comparative Analysis

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzyl Cyanide | C₆H₅CH₂CN | Important precursor for pharmaceuticals; regulated. |

| 4-Methylbenzyl Cyanide | C₉H₉N | Similar structure but with para substitution; used in similar applications. |

| 3-Methylbenzyl Cyanide | C₉H₉N | Exhibits different reactivity patterns due to meta substitution. |

| o-Tolunitrile | C₇H₇N | A nitrile derivative used in organic synthesis; smaller size compared to this compound. |

The unique ortho substitution on the benzene ring of this compound distinguishes it from its analogs, influencing its chemical reactivity and potential applications.

特性

IUPAC Name |

2-methylbenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXWANVHOUGOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431427 | |

| Record name | 2-Methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5955-73-7 | |

| Record name | 2-Methyl-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key features of the synthesis method for 2-Methylbenzoyl cyanide described in the research?

A1: The research highlights a novel synthesis method for this compound that boasts high yield and purity. [] This method utilizes 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reagents, with chloralkane serving as the solvent. A phase transfer catalyst facilitates the cyanation reaction. Importantly, the addition of an inorganic base post-reaction enables the conversion of the dimer byproduct into the desired this compound, resulting in a yield of 80-90% and purity reaching 98.0-99.0%. [] This method offers a streamlined and practical approach compared to previous methods.

Q2: How does this compound behave under photochemical conditions?

A2: this compound exhibits interesting photochemical behavior. Upon irradiation, it undergoes photoenolisation, similar to 2-methylbenzaldehyde. [] This process leads to the formation of a reactive (E)-photoenol intermediate. While the research doesn't delve into specific applications of this photochemical property for this compound, it does demonstrate its ability to participate in photochemical reactions, opening avenues for further exploration.

Q3: Can this compound be used in the synthesis of other valuable compounds?

A3: Yes, this compound acts as a versatile building block in organic synthesis. Specifically, it serves as a carbonyl heterodienophile in photochemical reactions. [] When irradiated, this compound can dimerize and, upon losing hydrogen cyanide, forms a cycloadduct. This adduct, in turn, reacts with various nucleophiles, enabling the synthesis of diverse compounds like naphthols, isoquinolines, and isocoumarins. [] This highlights the significant synthetic utility of this compound in accessing valuable chemical structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。